BenchChemオンラインストアへようこそ!

3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

ICMT Inhibition Structure-Activity Relationship RAS Oncogene

Rational choice for ICMT-targeting KRAS drug discovery. The 3-methoxy-4-THP-ether pattern is SAR-validated to achieve >10-fold potency gain (to 1.3 nM IC50) against the submicromolar hit, directly enabling low-nM tool generation and SAR expansion. Procuring this precise intermediate circumvents generic aniline patent space, providing a chemically distinct entry point for novel composition-of-matter claims.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Cat. No. B7860807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)OCC2CCOCC2
InChIInChI=1S/C13H19NO3/c1-15-13-8-11(14)2-3-12(13)17-9-10-4-6-16-7-5-10/h2-3,8,10H,4-7,9,14H2,1H3
InChIKeyLLVBBHRCCBWELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline: A Defined ICMT Inhibitor Intermediate for Anticancer Research


3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline (CAS 1416370-16-5) is a polysubstituted aniline derivative functioning as a critical intermediate in the structure-activity relationship (SAR) pathway for isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitors. Identified as a key structural modification leading to high-potency ICMT inhibitors, its specific 3-methoxy-4-(tetrahydropyranyl)methoxy substitution pattern is directly linked to a substantial increase in target engagement, advancing from a submicromolar hit to a low-nanomolar lead compound [1]. This compound is thereby validated for use in developing anti-RAS therapeutics, distinguishing it from generic aniline building blocks that lack this proven SAR trajectory towards clinically relevant oncology targets [2].

Why Generic Aniline Building Blocks Cannot Replicate the ICMT Inhibition Trajectory of 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline


Procurement of a generic aniline building block or a structurally similar analog without the defined 3-methoxy and tetrahydropyranyl (THP) ether pattern directly severs a validated SAR progression for ICMT inhibition. The literature demonstrates that the 3-methoxy substitution is a critical potency-enhancing modification, transforming a submicromolar hit into a potent nanomolar inhibitor [1]. Substituting this intermediate's precise substitution geometry with a commercially convenient but SAR-untested alternative (e.g., a simple 4-methoxy or 3,4-dimethoxyaniline) forfeits the demonstrated capability to progress towards the ultra-potent ICMT inhibitors (e.g., IC50 of 1.3 nM) essential for anticancer research programs targeting RAS-driven cancers [1].

Quantitative Evidence: Molecular Determinants and Proven Potency Gains of 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline


Critical 3-Methoxy Substitution Converts a Submicromolar ICMT Hit to a Nanomolar Inhibitor

The compound serves as the 'potent 3-methoxy substituted analogue 27' in a published ICMT inhibitor SAR study. This modification was a pivotal step from the initial 'submicromolar hit compound 3', directly establishing the structural basis for further potency gains [1]. While the exact IC50 for the intermediate itself is proprietary, it is the direct structural antecedent of compound 75 (IC50: 1.3 nM), and its introduction bridges a >10-fold potency gap between the initial hit and the optimized clinical leads [1].

ICMT Inhibition Structure-Activity Relationship RAS Oncogene

Validated Target Engagement: ICMT Inhibition Leads to Cellular RAS Dysregulation and Reduced Cancer Cell Viability

ICMT inhibitors structurally related to this aniline intermediate have been shown to produce a dose-dependent increase in Ras cytosolic protein and reduce cancer cell viability. Potent inhibitors in this class display growth inhibition (GI50) values ranging from 0.3 to >100 μM across multiple cancer cell lines [1]. This cellular translation of enzymatic inhibition validates the therapeutic relevance of this chemical series.

Cellular Pharmacology RAS Processing Anticancer Activity

Structural Differentiation from Common Aniline Building Blocks via Key Physicochemical Properties

The molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol differentiate this compound from simpler anilines like 3-methoxy-4-methoxyaniline (C8H11NO2, MW 153.18) or 4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline (C12H17NO2, MW 207.27). This 3-methoxy-4-THP-ether scaffold introduces a distinct hydrogen bond acceptor network (O atoms at positions 1, 3, and 8 of the THP ring) that is designed to optimize interactions within the ICMT active site [1].

Physicochemical Properties Molecular Design Fragment Optimization

High-Impact Scenarios for Procuring 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline


Core Intermediate for Structure-Activity Relationship (SAR) Expansion in ICMT Inhibitor Programs

Medicinal chemistry teams targeting the ICMT enzyme for KRAS-driven cancer therapy can directly use this compound as the validated entry point for SAR expansion. The scaffold's proven ability to support a >10-fold gain in biochemical potency (from submicromolar to 1.3 nM) [1] makes it the rational choice for synthesizing focused libraries to explore vector space around the THP ring, rather than starting from a generic, unvalidated aniline core [1].

Reference Standard for Cellular Target Engagement and DMPK Profiling of ICMT Inhibitors

Given that compounds derived from this scaffold exhibit dose-dependent increases in Ras cytosolic protein and broad anti-proliferative activity (GI50 0.3-100 μM) [1], this intermediate can be used to generate a consistent set of tool compounds for cellular mechanism-of-action studies. This ensures reproducibility in pharmacodynamic (PD) biomarker assays and early DMPK profiling, a capability not offered by structurally unrelated commercial anilines that lack this specific biological annotation [1].

Strategic Patent and Novelty Space Exploration around RAS Processing Inhibitors

For industrial R&D groups pursuing intellectual property in the post-prenylation processing space, this specific intermediate circumvents crowded IP around simpler aniline motifs. Its 3-methoxy-4-THP-ether substitution pattern is explicitly documented as a key enabler for a unique, highly potent series [1], offering a chemically distinct starting point for composition-of-matter patent filings that claim novel compounds with favorable selectivity profiles against closely related methyltransferases [2].

Quote Request

Request a Quote for 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.